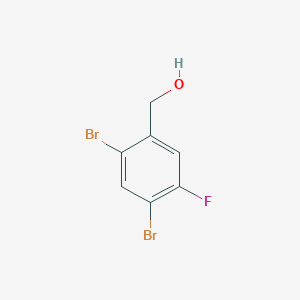
2,4-Dibromo-5-fluorobenzyl alcohol
描述
2,4-Dibromo-5-fluorobenzyl alcohol, with the chemical formula C7H5Br2FO, is an organic compound characterized by the presence of bromine and fluorine atoms attached to a benzyl alcohol structure. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties .
作用机制
Target of Action
It is known that benzylic alcohols, such as 2,4-dibromo-5-fluorobenzyl alcohol, often interact with various enzymes and receptors in the body .
Mode of Action
This compound, like other benzylic alcohols, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
The compound’s ability to undergo reactions such as free radical bromination and nucleophilic substitution suggests that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Its ability to undergo various reactions suggests that it may have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, temperature and storage conditions can affect the stability of this compound .
生化分析
Biochemical Properties
2,4-Dibromo-5-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The interaction with cytochrome P450 enzymes involves the oxidation of the benzyl alcohol group, leading to the formation of reactive intermediates that can further participate in detoxification processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses. It can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase, thereby enhancing the cell’s ability to neutralize reactive oxygen species . At higher concentrations, this compound can exert cytotoxic effects, leading to cell apoptosis through the activation of caspase pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. This compound can bind to the active sites of cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes. The subsequent oxidation of the benzyl alcohol group generates reactive intermediates that can interact with other cellular components, including DNA and proteins . Additionally, this compound can inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is influenced by factors such as temperature and pH. Under optimal conditions, it remains stable for extended periods, allowing for prolonged experimental studies . Degradation products can form over time, potentially altering its biochemical activity. Long-term exposure to this compound has been shown to induce adaptive responses in cells, including the upregulation of detoxification enzymes and stress response pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, this compound can enhance antioxidant defenses and improve cellular resilience to oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress . The threshold for toxicity is influenced by factors such as the duration of exposure and the metabolic capacity of the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by phase II detoxification enzymes such as glutathione S-transferases . These metabolic pathways help in the conjugation and elimination of the compound, reducing its potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular metabolism and stress responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the bromination of 5-fluorobenzyl alcohol using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 2 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2,4-Dibromo-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding fluorobenzyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-Dibromo-5-fluorobenzaldehyde or 2,4-Dibromo-5-fluorobenzoic acid.
Reduction: Formation of 5-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
科学研究应用
2,4-Dibromo-5-fluorobenzyl alcohol is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
- 2,4-Dibromobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
Uniqueness
2,4-Dibromo-5-fluorobenzyl alcohol is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical and physical properties. This combination can enhance its reactivity and specificity in various applications compared to other similar compounds .
属性
IUPAC Name |
(2,4-dibromo-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPCMJCRFWJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



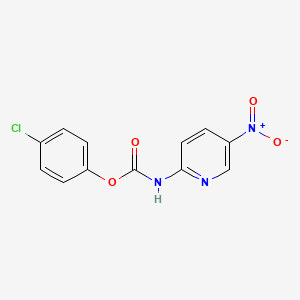

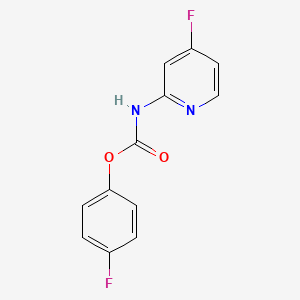
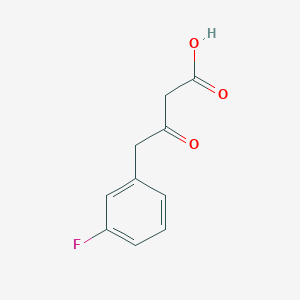
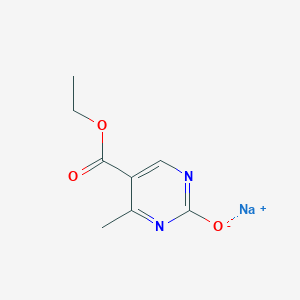
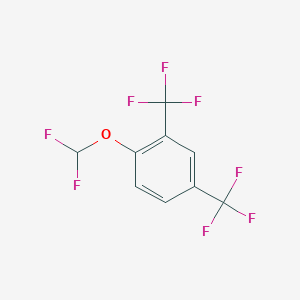


![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)


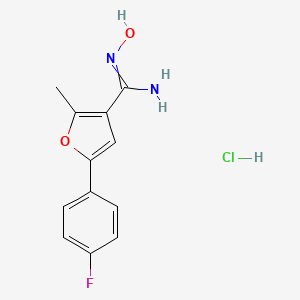
![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)
